molecular formula C10H14N2OS B13068275 (S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B13068275
M. Wt: 210.30 g/mol
InChI Key: RVHUZQWAQLXOEQ-QMMMGPOBSA-N
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Description

(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a compound that features a piperidine ring with an amino group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with (S)-3-aminopiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidines or thiophenes.

Scientific Research Applications

(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminopiperidine: A simpler analog without the thiophene ring.

    Thiophene-2-carboxylic acid: Lacks the piperidine and amino groups.

    (S)-3-Aminopiperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

[(3S)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2/t8-/m0/s1

InChI Key

RVHUZQWAQLXOEQ-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CC=CS2)N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N

Origin of Product

United States

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